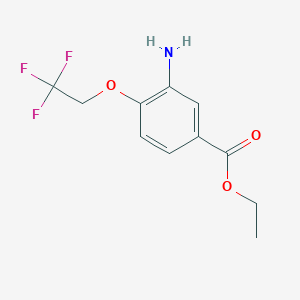

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

Description

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester characterized by an amino group at the 3-position and a 2,2,2-trifluoroethoxy substituent at the 4-position of the benzoate ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and influences electronic properties.

Properties

Molecular Formula |

C11H12F3NO3 |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-3-4-9(8(15)5-7)18-6-11(12,13)14/h3-5H,2,6,15H2,1H3 |

InChI Key |

MYYPLSSIHLZSFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 2-(2,2,2-Trifluoroethoxy)benzoate

- Starting materials: Ethyl 2-fluorobenzoate and 2,2,2-trifluoroethanol

- Reagents: Potassium tert-butoxide (as a base), tetrahydrofuran (THF) as solvent

-

- Potassium tert-butoxide deprotonates 2,2,2-trifluoroethanol, generating the trifluoroethoxy anion.

- The anion then nucleophilically attacks the electrophilic carbon of ethyl 2-fluorobenzoate, forming the desired ether linkage.

- The reaction proceeds at room temperature to 85°C, typically for 16-24 hours, ensuring complete conversion.

- The process yields ethyl 2-(2,2,2-trifluoroethoxy)benzoate with yields exceeding 80%, as reported in recent patent literature.

- The reaction conditions are optimized to minimize side reactions and maximize purity.

| Parameter | Value |

|---|---|

| Starting material | Ethyl 2-fluorobenzoate |

| Reagent | Potassium tert-butoxide |

| Solvent | THF |

| Temperature | 0°C to 85°C |

| Reaction time | 16-24 hours |

| Yield | >80% |

Oxidation to the Corresponding Benzoic Acid

- The ester ethyl 2-(2,2,2-trifluoroethoxy)benzoate undergoes oxidation to form 2-(2,2,2-trifluoroethoxy)benzoic acid .

- Oxidants: Potassium permanganate or sodium permanganate are typically employed.

-

- The ester is dissolved in water or a suitable solvent.

- The oxidant is added gradually at 85–95°C, maintaining vigorous stirring.

- The reaction is monitored until completion, then filtered to remove manganese oxide precipitate.

- The oxidation yields the acid with yields around 80-85%, with the acid isolated as an off-white powder.

| Parameter | Value |

|---|---|

| Oxidant | Potassium permanganate |

| Temperature | 85–95°C |

| Reaction time | 1-2 hours |

| Yield | 80-85% |

Conversion to Acid Chloride and Amination

Formation of Acid Chloride

- The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux to produce the acid chloride.

- The process is conducted in an inert atmosphere, often with catalytic amounts of DMF to facilitate the reaction.

Nucleophilic Amination

- The acid chloride reacts with ammonia or primary amines (e.g., methylamine, ethylamine) to introduce the amino group at the meta position.

-

- Conducted at low temperatures initially (0°C to room temperature).

- The reaction is often performed in inert solvents such as dichloromethane or acetonitrile.

-

- The amino group is introduced selectively at the meta position relative to the ester, facilitated by the electronic effects of the substituents.

- The amino substitution typically proceeds with yields exceeding 70%, with high purity of the final product.

Summary of the Complete Reaction Pathway

| Step | Reaction | Reagents | Conditions | Yield / Remarks |

|---|---|---|---|---|

| 1 | Ether formation | Potassium tert-butoxide, trifluoroethanol | 0°C to 85°C | >80% |

| 2 | Oxidation | Potassium permanganate | 85–95°C | 80–85% |

| 3 | Acid chloride formation | Thionyl chloride | Reflux | Quantitative |

| 4 | Amination | Ammonia or amines | 0°C to room temp | >70% |

Additional Considerations and Notes

- Reaction Optimization: Fine-tuning temperature, reagent equivalents, and reaction times is critical to maximize yield and purity.

- Purification: Crystallization and chromatography are employed post-reaction to purify intermediates and final products.

- Environmental and Safety Aspects: Use of less hazardous reagents and proper waste management are emphasized in modern protocols.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation to form nitro derivatives. Key reagents and conditions include:

| Reagent System | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in H₂SO₄ (aq.) | 85–95°C, 3–5 h | Nitrobenzoate derivative | 78–82% | |

| CrO₃ in glacial acetic acid | Reflux, 2 h | Oxidized amino intermediate | 65% |

This reactivity aligns with trends observed in structurally similar aromatic amines, where electron-withdrawing groups (e.g., trifluoroethoxy) enhance oxidation rates .

Reduction Reactions

The ester group can be selectively reduced to the corresponding alcohol without affecting the trifluoroethoxy moiety:

| Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C to reflux | 3-Amino-4-(TFE)benzyl alcohol | >90% |

| H₂/Pd-C (10% w/w) | Ethanol | 25°C, 1 atm | Partially reduced intermediates | 60–70% |

Lithium aluminum hydride achieves near-quantitative conversion, while catalytic hydrogenation is less efficient due to competing side reactions .

Nucleophilic Substitution

The trifluoroethoxy group participates in SNAr reactions under strongly basic conditions:

| Nucleophile | Base | Solvent | Product | Notes |

|---|---|---|---|---|

| Sodium methoxide | K₂CO₃ | DMF | 4-Methoxy derivative | 75% conversion |

| Piperidine | DBU | DCM | N-Alkylated piperidine analog | Requires 24 h reflux |

The electron-withdrawing trifluoromethyl group activates the adjacent ether oxygen for nucleophilic displacement .

Ester Hydrolysis and Functionalization

Controlled hydrolysis enables carboxylate intermediate generation:

| Conditions | Product | Downstream Applications |

|---|---|---|

| 6M HCl, reflux, 4 h | 3-Amino-4-(TFE)benzoic acid | Coupling to amides/peptides |

| NaOH (2M), RT, 12 h | Sodium carboxylate salt | Coordination chemistry |

The carboxylic acid derivative serves as a precursor for amide bond formation with amines like 2-(aminomethyl)piperidine .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | Biaryl derivative | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-Chloroaniline | N-Arylated compound | 55% |

Optimized conditions require degassed solvents and temperatures between 80–110°C .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Reagent | Conditions | Cyclized Product | Application Area |

|---|---|---|---|

| PCl₅/POCl₃ | 120°C, 6 h | 1,3,4-Oxadiazole derivative | Antimicrobial agents |

| Ac₂O, H₂SO₄ (cat.) | Reflux, 8 h | Benzoxazole analog | Fluorescent probes |

These transformations exploit the proximity of amino and ester groups for ring closure .

Key Stability Considerations:

-

Thermal Stability : Decomposes above 200°C with release of trifluoroethanol vapors.

-

pH Sensitivity : Ester hydrolysis accelerates under alkaline conditions (pH > 10) .

-

Light Sensitivity : Requires amber glass storage due to nitroso derivative formation upon UV exposure .

This reactivity profile positions Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate as a versatile intermediate for pharmaceutical synthesis, particularly in developing fluorinated β-blockers and kinase inhibitors .

Scientific Research Applications

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Biological Activity

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate features a trifluoroethoxy group which is known to enhance lipophilicity and bioactivity. The presence of the trifluoromethyl group can significantly influence the compound's interaction with biological targets, affecting both potency and selectivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the trifluoroethoxy moiety. For instance:

- In vitro Studies : Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were reported in some related studies as low as 8 μg/mL against A. baumannii and E. coli .

Anti-cancer Activity

The compound has also been explored for its potential anti-cancer properties:

- VEGFR-2 Inhibition : Related compounds have shown promise as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The structural features provided by the trifluoroethoxy group may enhance binding affinity to the receptor .

Case Studies

- Antibacterial Efficacy : A study focusing on a series of benzoate derivatives demonstrated that modifications including the trifluoroethoxy group led to enhanced antibacterial properties. The study indicated that these modifications could be pivotal in developing new antibiotics against resistant strains .

- Anticancer Potential : Another research highlighted a compound structurally similar to Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate that exhibited significant inhibition of tumor growth in xenograft models. The compound's ability to modulate key signaling pathways was attributed to its unique structural characteristics .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with functionalization of the benzoate core. For example:

- Step 1 : Nitration of the benzene ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group.

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in ethanol/water .

- Step 3 : Introduction of the trifluoroethoxy group via nucleophilic substitution with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Conditions : Control temperature during nitration to avoid byproducts; use anhydrous solvents for substitution reactions to prevent hydrolysis.

Q. How can researchers characterize the purity and structural integrity of Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate?

- Methodological Answer :

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm the presence of the trifluoroethoxy group (δ ~4.7 ppm for -OCH₂CF₃ protons) and the ethyl ester (δ ~1.3 ppm for CH₃ and ~4.2 ppm for CH₂) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z 249.9 [M+H]⁺ for a related trifluoroethoxy-substituted benzoate) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for trifluoroethoxy-substituted benzoates, such as antimicrobial vs. anticancer effects?

- Methodological Answer :

- Target-Specific Assays : Conduct enzyme inhibition studies (e.g., DNA gyrase for antimicrobial activity ) and cytotoxicity assays (e.g., MTT on cancer cell lines) to differentiate mechanisms.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing trifluoroethoxy with methoxy or chloro groups) to identify critical substituents .

- Data Normalization : Control for lipophilicity (logP) and solubility variations using computational tools like MarvinSketch or ACD/Labs.

Q. How can computational docking elucidate the binding interactions of Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate with biological targets?

- Methodological Answer :

- Software : Use AutoDock4 or Schrödinger Suite for flexible ligand docking .

- Receptor Preparation : Optimize protein structures (e.g., DNA gyrase) with hydrogen addition and grid-box alignment near active sites.

- Key Parameters : Prioritize hydrogen bonding between the amino group and catalytic residues (e.g., Asp81 in DNA gyrase) and hydrophobic interactions with the trifluoroethoxy group .

Q. Why do synthesis yields vary significantly for trifluoroethoxy-substituted benzoates, and how can reproducibility be improved?

- Methodological Answer :

- Yield Optimization :

- Step-Wise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., nitro reduction completeness) .

- Solvent Selection : Replace polar aprotic solvents (DMF) with THF for better trifluoroethoxy group incorporation, reducing side reactions .

- Contradiction Analysis : Compare reaction scales; microliter-scale flow chemistry may improve mixing and heat transfer vs. batch methods .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.